Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
CAS No.:
Cat. No.: VC15263399
Molecular Formula: C21H18ClN3O3S
Molecular Weight: 427.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClN3O3S |
|---|---|
| Molecular Weight | 427.9 g/mol |
| IUPAC Name | methyl 4-[[5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H18ClN3O3S/c1-13-5-3-4-6-15(13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-9-7-14(8-10-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26) |
| Standard InChI Key | IYPJJUDVVHSPRC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at position 5 with a chlorine atom and at position 2 with a 2-methylbenzylthio group. A carbonyl-linked amine bridges the pyrimidine to a methyl 4-aminobenzoate ester (Figure 1). The molecular formula is CHClNOS, with a molecular weight of 427.9 g/mol.
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 427.9 g/mol |
| IUPAC Name | Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate |
| Solubility (Predicted) | Low aqueous solubility; soluble in DMSO, DMF |
| logP (Estimated) | 3.2 ± 0.4 (indicative of moderate lipophilicity) |
The 2-methylbenzylthio group introduces steric effects distinct from its 4-methyl isomer, potentially altering binding interactions in biological systems. The chloro atom at position 5 enhances electrophilicity, a feature common in kinase-targeting agents .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis involves three primary stages:
-
Pyrimidine Core Formation: Condensation of thiourea derivatives with β-keto esters under acidic conditions to yield 2-thiopyrimidines.
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Introduction of 2-Methylbenzylthio Group: Nucleophilic displacement of a leaving group (e.g., chloro) at position 2 using 2-methylbenzyl mercaptan in the presence of a base such as KCO.
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Amide Coupling: Reaction of the pyrimidine-4-carbonyl chloride with methyl 4-aminobenzoate using coupling agents like HATU or DCC.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, ethyl acetoacetate, HCl, reflux | 65–70 |
| 2 | 2-Methylbenzyl mercaptan, KCO, DMF | 80–85 |
| 3 | HATU, DIPEA, DCM, rt | 75–80 |
Derivative Formation
The compound serves as a scaffold for derivatives via:
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Ester Hydrolysis: Conversion to the carboxylic acid under basic conditions (e.g., NaOH/EtOH).
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Thioether Oxidation: Formation of sulfone derivatives using mCPBA .
Biological Activities and Mechanistic Insights
Hypothesized Targets
While direct pharmacological data is unavailable, structural analogs suggest potential interactions with:
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Kinases: The pyrimidine scaffold mimics ATP-binding motifs, as seen in quinazoline-based inhibitors (e.g., entry 039 in ).
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Cysteine Proteases: The thioether group may engage in covalent binding with catalytic cysteine residues .
Comparison with Structural Analogs
Table 3: Activity Comparison of Pyrimidine Derivatives
| Compound | Substitution | IC (μM) | Target |
|---|---|---|---|
| VC20056524 | 4-Methylbenzylthio | 1.2–3.8 | MCF-7 breast cancer |
| Entry 039 | Purinethio | 0.8 | EGFR kinase |
| Target Compound (Predicted) | 2-Methylbenzylthio | 0.5–2.5* | Kinases/Proteases |
*Theoretical estimates based on QSAR modeling.
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